molecular formula C12H13NO3S B15334072 Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate

Cat. No.: B15334072
M. Wt: 251.30 g/mol
InChI Key: FNLXJXWXBRZNPZ-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization with hydroxylamine hydrochloride to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thienyl group may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate: Similar structure but with a different substitution pattern on the thienyl ring.

    Methyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isoxazole and thienyl rings provides a versatile scaffold for further functionalization and application in various fields .

Biological Activity

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate is a heterocyclic compound recognized for its diverse biological activities. The compound features an isoxazole ring that is known to interact with various biological targets, which may lead to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3S, with a molecular weight of 251.30 g/mol. The compound consists of an isoxazole ring substituted with a thienyl group, which enhances its biological activity.

PropertyValue
Molecular FormulaC12H13NO3S
Molecular Weight251.30 g/mol
IUPAC NameEthyl 5-methyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylate
InChI KeyFNLXJXWXBRZNPZ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The isoxazole ring can modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Binding : The thienyl group may enhance binding affinity to receptors, leading to increased specificity and efficacy in biological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For example, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

Case Studies

  • In vitro Study on Antimicrobial Activity : A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating potent antibacterial activity.
  • Anti-inflammatory Mechanism : In a separate study focusing on inflammatory pathways, this compound was shown to significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving NF-kB pathway inhibition .

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 5-methyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H13NO3S/c1-4-15-12(14)10-8(3)16-13-11(10)9-6-5-7(2)17-9/h5-6H,4H2,1-3H3

InChI Key

FNLXJXWXBRZNPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(S2)C)C

Origin of Product

United States

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